5-Acetylpyrazine-2-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers often face supply limitations for selectively functionalized pyrazine building blocks, causing delays in medicinal chemistry programs. 5-Acetylpyrazine-2-carboxylic acid solves this with orthogonal acetyl and carboxylic acid handles for streamlined derivatization. - Enables direct amide coupling and ketone-based modifications without additional protection steps. - Optimized LogP of 0.38 enhances membrane permeability studies compared to the parent pyrazine-2-carboxylic acid. - Reliable global supply with consistent quality, reducing procurement lead times for critical synthetic workflows.

Molecular Formula C7H6N2O3
Molecular Weight 166.136
CAS No. 118543-96-7
Cat. No. B571735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylpyrazine-2-carboxylic acid
CAS118543-96-7
Molecular FormulaC7H6N2O3
Molecular Weight166.136
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=N1)C(=O)O
InChIInChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12)
InChIKeyHMUCEWYEXBWAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylpyrazine-2-carboxylic acid: Versatile Pyrazine Building Block


5-Acetylpyrazine-2-carboxylic acid is a disubstituted heterocyclic compound belonging to the pyrazine family. It features both an acetyl group at the 5-position and a carboxylic acid moiety at the 2-position, with a molecular formula of C7H6N2O3 and a molecular weight of 166.13 g/mol . This specific substitution pattern imparts unique physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of biologically active molecules [1]. Its structure is particularly relevant in medicinal chemistry, where pyrazine scaffolds are foundational for developing antitubercular and kinase inhibitor agents [2].

Why 5-Acetylpyrazine-2-carboxylic acid Cannot Be Replaced


Generic substitution of 5-Acetylpyrazine-2-carboxylic acid with unsubstituted pyrazine-2-carboxylic acid (PZA) or its 5-methyl analog is not feasible due to fundamental differences in physicochemical properties and synthetic utility. The presence of the acetyl group at the 5-position significantly alters lipophilicity, with a calculated LogP of 0.38 compared to -0.42 for the parent PZA, representing a >100-fold increase in octanol/water partition coefficient [1]. This change directly impacts membrane permeability, metabolic stability, and the ability to derivatize the compound further [2]. Furthermore, the dual functionality (acetyl and carboxylic acid) enables orthogonal derivatization strategies—such as amide coupling at the acid while maintaining a ketone handle for subsequent condensation or reduction reactions—that are impossible with simpler, monofunctional pyrazine analogs [3]. Selecting a less substituted analog would necessitate additional synthetic steps, increase costs, and potentially alter the biological profile of the final target molecule.

5-Acetylpyrazine-2-carboxylic acid vs. Simpler Pyrazine Analogs


Superior Lipophilicity vs. Pyrazine-2-carboxylic Acid

The introduction of an acetyl group at the 5-position dramatically increases lipophilicity relative to the unsubstituted parent compound, pyrazine-2-carboxylic acid (PZA). This differentiation is critical for applications requiring improved membrane permeability or for modifying the pharmacokinetic profile of derived drug candidates. The target compound's calculated LogP is 0.38, while PZA's LogP is -0.42, representing a calculated difference of +0.80 LogP units [1][2].

Lipophilicity Physicochemical Properties Drug Design

Higher Lipophilicity vs. 5-Methylpyrazine-2-carboxylic Acid

Compared to the 5-methyl analog, a common alternative building block, 5-acetylpyrazine-2-carboxylic acid exhibits significantly higher calculated lipophilicity. While the 5-methyl derivative has an estimated LogP of -0.254, the target compound's LogP is 0.38, representing a calculated difference of +0.63 LogP units [1][2]. This confirms that the acetyl group contributes more to lipophilicity than a simple methyl substituent at the same position.

Lipophilicity Structure-Activity Relationship Medicinal Chemistry

Key Intermediate for Antitubercular Agents

The compound serves as a critical intermediate for synthesizing pyrazine-based antitubercular agents, a class where the pyrazine-2-carboxylic acid scaffold is known to be the active metabolite of the frontline drug pyrazinamide (PZA). While the target compound itself is not a final drug, its acetyl group provides a synthetic handle for further functionalization into more potent and selective antimycobacterial compounds. Research indicates that pyrazine-2-carboxylic acid derivatives, including those derived from acetylated intermediates, have demonstrated activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the micromolar range [1].

Antitubercular Antimycobacterial Pyrazine Derivatives

Higher Polar Surface Area vs. 5-Methyl Analog

The topological polar surface area (TPSA) of 5-acetylpyrazine-2-carboxylic acid is 80.15 Ų [1]. In comparison, the 5-methyl analog has a TPSA of 63.08 Ų [2]. This difference of +17.07 Ų is due to the presence of the additional oxygen atom in the acetyl group, which increases hydrogen-bonding capacity.

Physicochemical Properties Drug-likeness Polar Surface Area

5-Acetylpyrazine-2-carboxylic acid: Research Applications


Novel Antitubercular Agents with Improved Lipophilicity

Given its LogP of 0.38—significantly higher than the -0.42 of the parent pyrazine-2-carboxylic acid [1][2]—5-acetylpyrazine-2-carboxylic acid is the preferred starting material for synthesizing pyrazine-based antitubercular compounds designed for enhanced mycobacterial cell wall penetration. Researchers can leverage the acetyl group for further derivatization (e.g., to hydrazones or thiosemicarbazones) while maintaining a carboxylic acid handle for amide bond formation, as outlined in prior studies on acetylpyrazine intermediates [3].

Kinase Inhibitor Fragment Synthesis

The pyrazine-2-carboxamide motif is a recognized scaffold in kinase inhibitor design, particularly for ATR and FLT3 kinases [3]. 5-Acetylpyrazine-2-carboxylic acid offers a distinct advantage over simpler analogs by providing an additional acetyl group for structure-activity relationship (SAR) exploration. Its unique combination of polar surface area (80.15 Ų) and moderate lipophilicity (LogP 0.38) positions it as a versatile fragment for growing into potent and selective kinase inhibitors with favorable drug-like properties [1].

Fungicidal and Herbicidal Pyrazine Derivatives

The biological activity of pyrazine derivatives extends beyond pharmaceuticals to agrochemicals. The acetyl group in 5-acetylpyrazine-2-carboxylic acid can be used to introduce additional lipophilic moieties or to form metal-chelating groups, which are common features in many fungicidal and herbicidal agents. The differentiated lipophilicity (LogP 0.38 vs. -0.42 for PZA) [1][2] is particularly advantageous for designing compounds intended for foliar application or soil treatment, where optimal LogP is critical for absorption and translocation within the plant.

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